molecular formula C10H7F3O B2386085 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene CAS No. 2503208-09-9

1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B2386085
CAS No.: 2503208-09-9
M. Wt: 200.16
InChI Key: LCFAOBJTAQXKRN-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of an ethynyl group, a methyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

  • 1-Ethynyl-4-(trifluoromethoxy)benzene
  • 1-Ethynyl-2-(trifluoromethyl)benzene
  • 2-Ethynyl-alpha,alpha,alpha-trifluorotoluene

Uniqueness: 1-Ethynyl-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical properties

Properties

IUPAC Name

1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-8-4-5-9(6-7(8)2)14-10(11,12)13/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFAOBJTAQXKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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